2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide
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Overview
Description
2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Scientific Research Applications
2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.
Introduction of the Isopentyl Group: The isopentyl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the quinoline derivative with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a simpler structure.
2-ethylquinoline: A derivative with an ethyl group at the 2-position.
N-isopentylquinoline: A derivative with an isopentyl group.
Uniqueness
2-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is unique due to its specific combination of functional groups and the presence of both ethyl and isopentyl substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-ethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-5-15(6-2)20(24)21-17-8-9-18-16(13-17)7-10-19(23)22(18)12-11-14(3)4/h8-9,13-15H,5-7,10-12H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKGQZWXZFUKNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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